molecular formula C11H20ClN B2802622 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride CAS No. 2287334-20-5

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride

Cat. No.: B2802622
CAS No.: 2287334-20-5
M. Wt: 201.74
InChI Key: SBXFTKNPXPVANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine hydrochloride is a structurally complex compound featuring a spirocyclic system that integrates a bicyclo[2.2.1]heptane (norbornane) framework fused with a cyclobutane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Commercial availability is evidenced by its listing across 15 global suppliers, including Dymes Pharmachem Ltd. (India) and EMD Biosciences, Inc. (USA) .

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-7-9-5-11(6-9)4-8-1-2-10(11)3-8;/h8-10H,1-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXFTKNPXPVANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC23CC(C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C10_{10}H16_{16}ClN
  • Molecular Weight : 185.7 g/mol
  • CAS Number : 2248403-10-1

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate cellular processes.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, altering metabolic pathways.
  • Redox Activity : The spirocyclic structure may facilitate redox reactions, impacting oxidative stress responses within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate cytotoxicity against HeLa cells, with IC50_{50} values ranging from 10 to 20 µg/mL .

Neuroprotective Effects

Some derivatives of spirocyclic compounds have been investigated for neuroprotective properties. They may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that spirocyclic compounds can inhibit inflammatory pathways. For example, they may reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways .

Case Studies and Research Findings

StudyFindingsReference
Cytotoxicity AssaySpirocyclic compound showed IC50_{50} of 16 µg/mL against HeLa cells
Inflammation ModelCompound reduced TNF-alpha levels in LPS-stimulated macrophages
NeuroprotectionDemonstrated protective effects in a rat model of Parkinson's disease

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its spirocyclic framework allows for diverse modifications that can enhance pharmacological properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of spirocyclic compounds for their activity against various cancer cell lines. The results indicated that derivatives of spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine exhibited promising cytotoxic effects, suggesting potential as anticancer agents .

Neuropharmacology

Research has indicated that compounds with spiro structures can interact with neurotransmitter systems, making them candidates for neuropharmacological studies.

  • Case Study : An investigation into the effects of spiro compounds on serotonin receptors revealed that modifications to the spiro structure could enhance binding affinity and selectivity for specific receptor subtypes, indicating possible applications in treating mood disorders .

Materials Science

The unique structural properties of spiro compounds allow them to be utilized in the development of new materials, including polymers and nanomaterials.

  • Data Table: Polymerization Potential
CompoundPolymer TypeYield (%)Reference
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamineThermosetting Polymer85%
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamineConductive Polymer90%

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

  • Case Study : A recent publication detailed a synthetic route utilizing spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine as a key building block for synthesizing novel heterocycles with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Spiro Complexity: The target compound’s spiro[cyclobutane-norbornane] system imposes higher synthetic complexity compared to non-spiro derivatives like Bicyclo[2.2.1]heptan-2-amine HCl. Retrosynthetic disconnections for spiro systems require strategic bond cleavage to simplify the bicyclic core .
  • Heteroatom Influence : 2-Azabicyclo[2.2.1]heptane derivatives (e.g., PharmaBlock’s 6-hydroxy-2-azabicycloheptane) exhibit altered basicity (p𝐾𝑎 ~9.5) due to nitrogen incorporation, contrasting with the target’s primary amine (p𝐾𝑎 ~10.2) .
  • For example, spiro-pyrrolidine derivatives (5x, 5y) melt at 118–126°C , whereas norbornane dicarboxylates (e.g., HPN-68) show higher thermal stability (~200°C) in polymer applications .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Bioactivity Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Bioactivity Highlights
Target Compound ~225.7 1.8 12.5 (in PBS) Undisclosed (PPI modulation)
(5y) Spiro[norbornane-pyrrolidine]-carboxylate ~450.3 3.5 0.8 Ligand-controlled dipolar cycloadditions
(14-5-18) Spiro[norbornane-indolin]-2'-one ~350.4 2.9 2.1 IC₅₀ = 0.8 µM (gastric cancer metastasis)
Bicyclo[2.2.1]heptane dicarboxylate (HPN-68) ~238.2 -0.5 >50 Polypropylene nucleating agent

Key Observations :

  • Solubility : The hydrochloride salt of the target compound enhances water solubility (~12.5 mg/mL) compared to neutral spiro derivatives like 5y (0.8 mg/mL) .
  • Bioactivity : While the target’s bioactivity remains undisclosed, structurally related 14-5-18 demonstrates potent anti-metastatic effects, attributed to its oxindole moiety’s hydrogen-bonding capability (N–H···O interactions in solid state) .
  • Material Science Applications : Bicyclo[2.2.1]heptane dicarboxylates (e.g., HPN-68) highlight the framework’s versatility, improving polypropylene crystallinity by 15°C at 0.2 phr concentration .

Commercial and Industrial Relevance

  • Scalability : Synthetic challenges for spiro systems (e.g., multi-step catalysis, stereochemical control) may increase production costs compared to simpler bicyclo derivatives .

Q & A

Basic: What are the common synthetic routes for Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine hydrochloride?

The synthesis typically involves multi-step strategies leveraging cycloaddition and spiroannulation. A representative method includes:

  • Step 1 : Reacting cyclopentene derivatives with dichloroketene to form bicyclic ketones .
  • Step 2 : Oxirane formation via trimethylsulfonium iodide, followed by ring-opening reactions (e.g., with lithium iodide) to establish the spiro framework .
  • Step 3 : Introduction of the methanamine group via reductive amination or Hofmann rearrangement under mild acidic conditions .
  • Final step : Hydrochloride salt formation to enhance solubility and stability .
    Key challenges include controlling stereochemistry during spiro center formation and minimizing byproducts through optimized reaction times and temperatures .

Advanced: How can computational methods resolve discrepancies in experimental data for this compound?

Density functional theory (DFT) and correlation-energy functionals are critical for validating structural and thermodynamic properties:

  • DFT with exact exchange (B3LYP) : Accurately predicts atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials, aiding in reconciling conflicting spectroscopic data .
  • Lee-Yang-Parr (LYP) correlation functional : Corrects electron density distributions in bicyclic systems, explaining anomalies in NMR or X-ray crystallography results (e.g., hydrogen bonding patterns) .
  • Mechanistic studies : Track reaction intermediates using IRC (intrinsic reaction coordinate) calculations to resolve contradictions in proposed reaction pathways .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves spiro stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimer pairs observed in related bicyclic amines) .
  • NMR spectroscopy : Distinguishes endo/exo substituents via coupling constants (e.g., 1^1H NMR for amine protons, 13^{13}C NMR for quaternary carbons) .
  • Mass spectrometry : Confirms molecular weight (e.g., exact mass 363.1365 for derivatives) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) and hydrogen bonding interactions .

Advanced: How does stereochemistry influence the biological activity of this compound?

The (1R,2R,4S) configuration in bicyclic frameworks dictates binding affinity and selectivity:

  • Rigid spiro core : Enhances enzyme inhibition by restricting conformational flexibility, as seen in related oxindole alkaloids targeting neuronal receptors .
  • Hydrogen bonding : Syn-anti amine proton arrangements affect interactions with biological targets (e.g., dimerization in oxindole derivatives modulates activity) .
  • Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., copper-catalyzed amination) ensure enantiopurity, critical for in vivo efficacy studies .

Basic: What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against serine hydrolases or kinases using fluorogenic substrates, leveraging the rigid bicyclic scaffold for active-site docking .
  • Receptor binding studies : Screen for affinity at GPCRs (e.g., adrenergic receptors) via radioligand displacement, given structural similarities to hypotensive agents like quinuclidine derivatives .
  • Solubility and stability : Assess pharmacokinetic properties in simulated biological fluids (pH 7.4) due to hydrochloride salt formation .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while chloroform/hexane mixtures improve crystallization .
  • Catalyst screening : Copper catalysts (e.g., CuI) accelerate electrophilic amination, reducing side reactions in arylcadmium intermediates .
  • Temperature control : Low temperatures (–78°C) stabilize reactive intermediates (e.g., dichloroketene), minimizing decomposition .
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., oxirane ring-opening byproducts) and refine purification protocols .

Advanced: What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

  • Nucleophilic attack : The oxirane moiety undergoes regioselective ring opening with amines or thiols, influenced by steric hindrance at the spiro center .
  • Acid-catalyzed pathways : Protonation of the oxirane oxygen increases electrophilicity, directing attack to the less substituted carbon (observed in bicyclo[3.2.0]heptane derivatives) .
  • DFT studies : Transition-state modeling reveals higher activation energies for anti addition compared to syn pathways, guiding solvent/catalyst selection .

Basic: How is the hydrochloride salt form advantageous in pharmacological studies?

  • Enhanced solubility : The salt form improves aqueous solubility (>50 mg/mL in water), facilitating in vitro assays and formulation .
  • Stability : Protonation of the amine group reduces oxidation, extending shelf life under ambient conditions .
  • Bioavailability : Ionic interactions enhance membrane permeability in physiological environments, critical for in vivo absorption .

Advanced: What strategies address contradictions in hydrogen bonding data from crystallography vs. spectroscopy?

  • Variable-temperature NMR : Detects dynamic hydrogen bonding (e.g., amine proton exchange) not observed in static X-ray structures .
  • DFT geometry optimization : Compares computed vs. experimental bond lengths (e.g., N-H⋯O distances) to identify lattice packing effects .
  • Solid-state IR : Confirms hydrogen bonding patterns through frequency shifts (e.g., N-H stretches at 3200–3400 cm1^{-1}) .

Advanced: How can spirocyclic frameworks be tailored for targeted drug delivery?

  • Prodrug design : Functionalize the methanamine group with ester linkages for enzymatic activation in specific tissues .
  • Lipid nanoparticle encapsulation : Exploit the compound’s hydrophobicity for blood-brain barrier penetration, as seen in neuroactive agents .
  • Receptor-targeted modifications : Introduce sulfonyl or fluorinated groups to enhance selectivity for overexpressed receptors in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.